An In-Depth Technical Guide to Methyl 2-chloro-6-methoxynicotinate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Methyl 2-chloro-6-methoxynicotinate: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of Methyl 2-chloro-6-methoxynicotinate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. This document delves into its chemical and physical properties, provides a detailed synthetic protocol, explores its reactivity, and discusses its applications in modern organic synthesis.
Introduction
Methyl 2-chloro-6-methoxynicotinate, with the CAS Number 95652-77-0, is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1] Its unique structural features, including a reactive chlorine atom at the 2-position, an electron-donating methoxy group at the 6-position, and a methyl ester at the 3-position, make it a versatile substrate for a variety of chemical transformations. This guide aims to provide a detailed technical resource for scientists utilizing this compound in their research and development endeavors.
Physicochemical Properties and Structure
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The key properties of Methyl 2-chloro-6-methoxynicotinate are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 95652-77-0 | [1][2] |
| Molecular Formula | C₈H₈ClNO₃ | [2] |
| Molecular Weight | 201.61 g/mol | [2] |
| Appearance | White to off-white powder or crystals | [1] |
| Melting Point | 67-69 °C | [3] |
| Boiling Point | 276.8±35.0 °C (Predicted) | [3] |
| Density | 1.288±0.06 g/cm³ (Predicted) | [3] |
| IUPAC Name | methyl 2-chloro-6-methoxynicotinate | [1] |
| InChI Key | WDMMBHZPESWUCL-UHFFFAOYSA-N | [1] |
Structure:
The chemical structure of Methyl 2-chloro-6-methoxynicotinate is characterized by a pyridine ring substituted with a chlorine atom at the C2 position, a methoxy group at the C6 position, and a methyl nicotinate group at the C3 position.
Caption: Chemical structure of Methyl 2-chloro-6-methoxynicotinate.
Synthesis and Purification
Methyl 2-chloro-6-methoxynicotinate is typically synthesized from 2-Chloro-6-hydroxynicotinic acid. A detailed experimental protocol is provided below, based on established literature procedures.[2]
Reaction Scheme:
Caption: Synthesis of Methyl 2-chloro-6-methoxynicotinate.
Experimental Protocol:
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Reaction Setup: To a 50 mL round-bottomed flask, add 2-Chloro-6-hydroxynicotinic acid (3.00 g, 17.3 mmol) and chloroform (30 mL). Stir the mixture until the solid is completely dissolved.[2]
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Addition of Reagents: Sequentially add silver carbonate (11.0 g, 39.8 mmol) and methyl iodide (3.77 mL, 60.5 mmol) to the solution.[2]
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Reaction Conditions: Heat the reaction mixture to 50 °C and stir for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]
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Workup: After the reaction is complete, cool the mixture to room temperature and filter it under vacuum. Wash the filter cake with chloroform.[2]
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Isolation of Crude Product: Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]
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Purification: Purify the crude product by flash column chromatography using a gradient elution of 0-100% ethyl acetate in heptane.[2]
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Final Product: Collect the target fractions and concentrate them under reduced pressure to afford Methyl 2-chloro-6-methoxypyridine-3-carboxylate as a white powder (2.42 g, 69% yield).[2]
Quality Control: The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Liquid Chromatography-Mass Spectrometry (LCMS), which should show a peak at m/z = 202 (M+1).[2]
Spectroscopic Data (Predicted and Analog-Based)
¹H NMR (Predicted):
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Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring.
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Methoxy Protons: A singlet at approximately δ 3.9-4.1 ppm for the methoxy group at the 6-position.
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Ester Methyl Protons: A singlet at approximately δ 3.8-3.9 ppm for the methyl ester group.
¹³C NMR (Predicted):
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Carbonyl Carbon: A signal in the range of δ 165-170 ppm for the ester carbonyl carbon.
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Aromatic Carbons: Signals for the pyridine ring carbons will appear in the aromatic region (δ 110-160 ppm). The carbon bearing the chlorine atom (C2) and the carbon bearing the methoxy group (C6) will be significantly shifted.
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Methoxy Carbon: A signal around δ 53-56 ppm for the methoxy carbon.
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Ester Methyl Carbon: A signal around δ 51-53 ppm for the methyl ester carbon.
IR Spectroscopy (Predicted):
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C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the ester carbonyl group.
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C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
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C-O Stretch: Bands in the 1000-1300 cm⁻¹ region for the C-O stretching of the ester and methoxy groups.
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C-Cl Stretch: A band in the 600-800 cm⁻¹ region.
Mass Spectrometry (Predicted Fragmentation): The mass spectrum is expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an approximate ratio of 3:1, which is characteristic of a monochlorinated compound. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the methyl ester group (-COOCH₃).
Chemical Reactivity and Synthetic Applications
The reactivity of Methyl 2-chloro-6-methoxynicotinate is primarily dictated by the presence of the electron-deficient pyridine ring and the chloro substituent at the 2-position, which is activated towards nucleophilic substitution.
Nucleophilic Aromatic Substitution (SNA):
The chlorine atom at the 2-position is susceptible to displacement by a variety of nucleophiles. This reaction is a cornerstone of pyridine chemistry and allows for the introduction of diverse functional groups.
Caption: General scheme for Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling Reactions:
Methyl 2-chloro-6-methoxynicotinate is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
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Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling with boronic acids or their esters, providing access to a wide range of biaryl and heteroaryl compounds.
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Buchwald-Hartwig Amination: This is a highly versatile method for the formation of C-N bonds by coupling with primary or secondary amines. This reaction is particularly important in medicinal chemistry for the synthesis of complex amine-containing molecules.
Applications in Drug Discovery:
The substituted pyridine scaffold is a common motif in many biologically active compounds. Methyl 2-chloro-6-methoxynicotinate serves as a key building block in the synthesis of various pharmaceutical agents.
-
Janus Kinase (JAK) Inhibitors: This compound and its derivatives are utilized in the synthesis of potent and selective inhibitors of Janus kinases, which are a family of enzymes that play a crucial role in inflammatory and immune responses.
-
Dermatological Treatments: It has been reported to be used in the preparation of aryl-aniline and heteroaryl-aniline compounds that are useful in topical formulations for the treatment of skin diseases.[3]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Methyl 2-chloro-6-methoxynicotinate.
Hazard Identification: [1]
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GHS Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statement: H302 (Harmful if swallowed)
Precautionary Statements: [1]
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P264: Wash skin thoroughly after handling.
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P270: Do not eat, drink or smoke when using this product.
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P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P330: Rinse mouth.
It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before use.[1][4]
Conclusion
Methyl 2-chloro-6-methoxynicotinate is a valuable and versatile building block in organic synthesis. Its well-defined reactivity, particularly in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, makes it an important intermediate for the synthesis of a wide range of complex molecules with potential applications in the pharmaceutical and agrochemical industries. This guide provides a solid foundation of its properties, synthesis, and reactivity to aid researchers in its effective application.
